molecular formula C17H21Cl4F3N2O B11991271 N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}octanamide

N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}octanamide

Cat. No.: B11991271
M. Wt: 468.2 g/mol
InChI Key: PAWZKBMLLHFGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}octanamide: is a complex organic compound with the molecular formula C17H21Cl4F3N2O . This compound is known for its unique structure, which includes multiple halogen atoms and an amide functional group. It is often used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}octanamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2,2,2-trichloroethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with octanoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}octanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}octanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}octanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes .

Comparison with Similar Compounds

  • N-{2,2,2-trichloro-1-[2-chloroanilino]ethyl}octanamide
  • N-{2,2,2-trichloro-1-[2-nitrophenoxy]ethyl}octanamide
  • N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}-2-thiophenecarboxamide

Comparison: N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}octanamide is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Properties

Molecular Formula

C17H21Cl4F3N2O

Molecular Weight

468.2 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]octanamide

InChI

InChI=1S/C17H21Cl4F3N2O/c1-2-3-4-5-6-7-14(27)26-15(16(19,20)21)25-13-10-11(17(22,23)24)8-9-12(13)18/h8-10,15,25H,2-7H2,1H3,(H,26,27)

InChI Key

PAWZKBMLLHFGSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.